

# A Comparative Analysis of Cast versus Wrought Cupronickel Properties

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## Compound of Interest

Compound Name: Copper;nickel

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For Researchers, Scientists, and Drug Development Professionals: A Guide to Material Selection

Cupronickel alloys, renowned for their exceptional corrosion resistance, particularly in marine environments, are critical materials in a multitude of high-stakes applications, from naval architecture to desalination and power generation. The manufacturing process of these copper-nickel alloys—either casting or wrought forming—imparts distinct microstructural characteristics that, in turn, govern their mechanical and corrosion-resistant properties. This guide provides an objective comparison of cast and wrought cupronickel, supported by quantitative data and detailed experimental protocols, to aid in the informed selection of these materials for demanding research and development applications.

## Executive Summary

Wrought cupronickel alloys generally exhibit superior mechanical properties, including higher tensile strength and greater ductility, compared to their cast counterparts.[1] This is a direct result of the grain refinement and homogenization that occurs during mechanical working processes like forging, rolling, and extrusion.[1] Conversely, cast alloys, while potentially more cost-effective for complex geometries, can exhibit microstructural inhomogeneities such as segregation and porosity, which may influence their performance. However, in many corrosive environments, the performance difference between the two can be negligible, making a thorough understanding of the specific application's demands paramount.

## Mechanical Properties: A Quantitative Comparison

The mechanical properties of cupronickel alloys are a primary consideration in engineering design. The following tables summarize the typical mechanical properties of the two most common cupronickel compositions, 90/10 and 70/30, in both cast and wrought forms. It is important to note that the properties of wrought materials can be significantly influenced by their temper (e.g., annealed, cold-worked).[2]

Table 1: Mechanical Properties of 90/10 Cupronickel Alloys

Property	Cast (UNS C96200)	Wrought (UNS C70600, Annealed)
Tensile Strength, Ultimate (UTS)	310 MPa (min)[3]	275 - 414 MPa[4]
Yield Strength (0.2% Offset)	170 MPa (min)[3]	105 - 393 MPa[4]
Elongation at Break	20% (min)[3]	30 - 42%[4]
Hardness (Brinell)	Not Specified	~80-160 HV[2]

Table 2: Mechanical Properties of 70/30 Cupronickel Alloys

Property	Cast (UNS C96400)	Wrought (UNS C71500, Annealed)
Tensile Strength, Ultimate (UTS)	414 MPa (min)	372 - 517 MPa
Yield Strength (0.2% Offset)	220 MPa (min)	120 - 483 MPa
Elongation at Break	20% (min)	35 - 45%
Hardness (Brinell)	Not Specified	~90-190 HV[2]

## Corrosion Resistance: Performance in Aggressive Environments

Both cast and wrought cupronickel alloys exhibit excellent resistance to corrosion in a wide range of environments, most notably seawater. The formation of a stable, adherent surface film protects the underlying metal from attack.<sup>[5]</sup> For wrought 90/10 and 70/30 cupronickel, general corrosion rates in clean seawater are typically very low, ranging from 0.0025 to 0.025 mm/year.<sup>[5]</sup>

While it is a common assertion that the microstructural homogeneity of wrought alloys may lead to superior corrosion resistance compared to cast alloys, which can have elemental segregation and inclusions, studies have shown that in many practical scenarios, the difference in performance can be minimal.

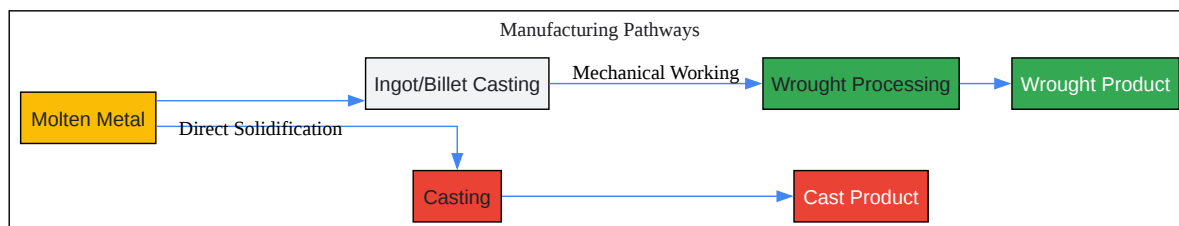
However, in environments contaminated with sulfides, which can be particularly aggressive towards copper alloys, differences in performance can become more pronounced. One study investigating the effects of sulfide-induced corrosion found that wrought 90/10 Cu-Ni was susceptible to accelerated attack in seawater containing as little as 0.01 ppm sulfides. Wrought 70/30 Cu-Ni also showed susceptibility but at higher sulfide concentrations. Cast 70/30 Cu-Ni was also susceptible to accelerated corrosion in sulfide-polluted seawater, though the mode of attack differed from the wrought alloys.

Table 3: Corrosion Behavior in Seawater

Alloy Form	General Seawater Corrosion Rate (mm/year)	Sulfide-Containing Seawater Performance
Wrought (90/10 & 70/30)	0.0025 - 0.025 <sup>[5]</sup>	Susceptible to accelerated pitting, particularly 90/10 at low sulfide concentrations.
Cast (70/30)	Data not readily available for direct comparison	Susceptible to accelerated corrosion, with a different attack morphology compared to wrought.

## Manufacturing Processes and Their Influence on Properties

The fundamental differences in the properties of cast and wrought cupronickel stem from their manufacturing processes.

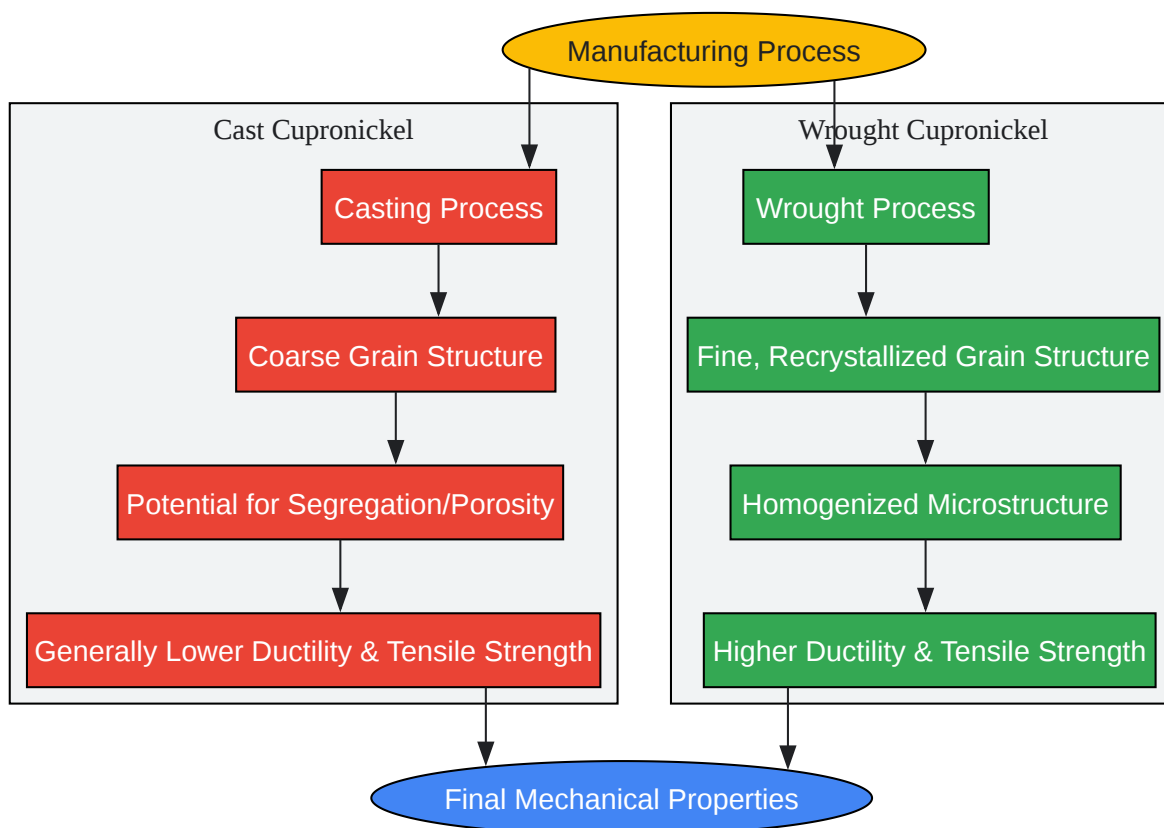


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### Manufacturing Pathways for Cupronickel

Casting involves pouring molten cupronickel directly into a mold of the desired shape. This process is advantageous for creating complex and intricate geometries. However, the cooling and solidification process can lead to a coarse-grained microstructure with potential for chemical segregation and the formation of microscopic pores.

Wrought processing, in contrast, begins with a cast ingot or billet that is subjected to mechanical deformation processes such as forging, rolling, or extrusion. This mechanical working breaks down the initial cast structure, refines the grain size, and heals internal porosity, resulting in a more uniform and dense material.



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### Process-Property Relationship

## Experimental Protocols

To ensure accurate and reproducible comparative data, standardized testing methodologies are crucial. Below are outlines of key experimental protocols for evaluating the mechanical and corrosion properties of cupronickel alloys.

### Tensile Testing (in accordance with ASTM E8/E8M)

This test determines fundamental mechanical properties such as tensile strength, yield strength, and ductility.

**Methodology:**

- **Specimen Preparation:** Machine test specimens from the cast or wrought material into a "dog-bone" shape with standardized dimensions as specified in ASTM E8.
- **Gage Marking:** Mark a precise gage length on the reduced section of the specimen.
- **Tensile Test:** Mount the specimen in a universal testing machine. Apply a uniaxial tensile load at a constant rate of strain until the specimen fractures.
- **Data Acquisition:** Continuously record the applied load and the elongation of the gage length.
- **Analysis:** From the resulting stress-strain curve, determine the ultimate tensile strength, yield strength (typically at 0.2% offset), and the percentage of elongation.

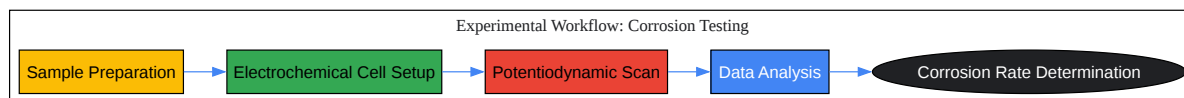
## Potentiodynamic Polarization Corrosion Test (based on ASTM G59)

This electrochemical technique provides an accelerated assessment of a material's corrosion behavior.

**Methodology:**

- **Electrode Preparation:** Prepare a sample of the cupronickel alloy to be tested as the working electrode. Ensure a well-defined surface area is exposed.
- **Electrochemical Cell Setup:** Place the working electrode in an electrochemical cell containing the test electrolyte (e.g., 3.5% NaCl solution to simulate seawater). A reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum) are also placed in the cell.
- **Polarization Scan:** After allowing the open-circuit potential to stabilize, apply a potential scan at a slow, constant rate (e.g., 0.167 mV/s) from a cathodic potential to an anodic potential.
- **Data Acquisition:** Record the resulting current as a function of the applied potential.
- **Analysis:** Plot the data as a polarization curve (log current density vs. potential). From this curve, key parameters such as the corrosion potential ( $E_{corr}$ ) and corrosion current density

(icorr) can be determined. The icorr is directly proportional to the corrosion rate.



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### Corrosion Testing Workflow

## Conclusion

The choice between cast and wrought cupronickel alloys is a nuanced decision that hinges on the specific requirements of the application. For components demanding maximum strength, ductility, and fatigue resistance, wrought alloys are generally the superior choice. However, for complex shapes where the ultimate mechanical performance is not the primary driver, cast alloys can offer a viable and more economical solution. In many common corrosive environments, both forms provide excellent and comparable service life. A thorough evaluation of the operational stresses and environmental conditions is essential for optimal material selection.

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